molecular formula C20H17F2N3O2S2 B2645425 N-(3-fluoro-4-methylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941874-45-9

N-(3-fluoro-4-methylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2645425
CAS RN: 941874-45-9
M. Wt: 433.49
InChI Key: XMKSIOYJJVWRLU-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H17F2N3O2S2 and its molecular weight is 433.49. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research has demonstrated that thiazole and thiadiazole derivatives exhibit significant antimicrobial and antifungal activities. For example, derivatives of 4-(2-chloro-4-fluorophenyl)-thiazol-2-amine/acetamide have been synthesized and shown to possess antimicrobial activity against a range of Gram-negative and Gram-positive bacteria, as well as antifungal activity against species such as Aspergillus niger and Candida albicans (Badiger et al., 2013). This suggests potential applications of similar compounds in the development of new antimicrobial agents.

Anticancer Activities

The synthesis and evaluation of thiazole derivatives for anticancer activity have been a significant area of research. Compounds bearing thiazole moieties have been screened against various cancer cell lines, showing promising anticancer potentials. For instance, novel imidazothiadiazole analogs have been synthesized and evaluated for their anticancer activities, demonstrating potent cytotoxic effects against breast cancer cell lines (Abu-Melha, 2021). This indicates the potential use of structurally related compounds in cancer research and therapy.

Enzyme Inhibition and Biological Effects

The enzyme inhibition capabilities of compounds containing thiazole and acetamide groups have been explored, with some showing selective inhibition of important biological targets. For example, thiazolyl N-benzyl-substituted acetamide derivatives have been investigated for their Src kinase inhibitory and anticancer activities, providing a foundation for the development of new therapeutic agents targeting specific pathways in cancer cells (Fallah-Tafti et al., 2011).

Optoelectronic and Material Science Applications

Beyond biomedical applications, compounds with thiazole units have been examined for their optoelectronic properties, indicating potential use in material science. For instance, the optoelectronic properties of thiazole-based polythiophenes have been studied, suggesting applications in the development of conducting polymers and materials for electronic devices (Camurlu & Guven, 2015).

properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2S2/c1-12-2-5-15(8-17(12)22)24-18(26)9-16-10-28-20(25-16)29-11-19(27)23-14-6-3-13(21)4-7-14/h2-8,10H,9,11H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKSIOYJJVWRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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